![molecular formula C15H17N5OS2 B2507120 N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034568-49-3](/img/structure/B2507120.png)
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound "N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide" is a novel organic molecule that appears to be related to a class of compounds with potential biological activities. The papers provided discuss various amide derivatives with pyrazole and thiadiazole moieties, which are known for their potential as carbonic anhydrase inhibitors and for their antimicrobial properties. These compounds are synthesized through different reactions and are characterized by various spectroscopic techniques.
Synthesis Analysis
The synthesis of related compounds involves the formation of amide derivatives from pyrazole carboxylic acids and thiadiazole sulfonamides. For instance, the synthesis of pyrazole carboxylic acid amides of 5-amino-1,3,4-thiadiazole-2-sulfonamide is achieved from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride and related compounds . Another synthesis route involves the cyclocondensation reaction of carbohydrazones with thioglycolic acid in DMF to produce benzofuran-2-yl derivatives . These methods indicate the versatility of the synthetic approaches for creating a variety of amide derivatives with potential biological activities.
Molecular Structure Analysis
The molecular structures of the synthesized compounds are confirmed through elemental analysis and spectral studies, including IR, 1H NMR, 13C NMR, and Mass spectra . These techniques provide detailed information about the molecular framework and the functional groups present in the compounds, which are crucial for understanding their chemical behavior and potential interactions with biological targets.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are typically condensation reactions, where different building blocks are combined to form the desired amide derivatives. The reactions are carried out under specific conditions, such as in the presence of DMF or ethanol as solvents, and may involve intermediate steps, such as the formation of carbohydrazides . The reactivity of the compounds is influenced by the presence of various substituents on the pyrazole and thiadiazole rings.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of amide, pyrazole, and thiadiazole groups can confer certain solubility characteristics, reactivity, and potential for interaction with biological molecules. The inhibitory effects of these compounds on carbonic anhydrase isoenzymes suggest that they have specific binding affinities, which are quantified by I50 and Ki values . Additionally, the compounds' potential for antimicrobial activity is evaluated through in vitro bioassays against various pathogenic microorganisms .
Relevant Case Studies
The inhibitory effects of the synthesized amides on carbonic anhydrase isoenzymes have been studied in vitro, with some compounds showing more potent inhibition than the parent compounds . This suggests their potential as therapeutic agents. Furthermore, the antibacterial and antifungal activities of related compounds have been screened, showing effectiveness against several pathogenic strains . The antidepressant activity of thiophene-based pyrazolines has also been evaluated, with certain derivatives showing promising results in behavioral investigations .
Eigenschaften
IUPAC Name |
4-propyl-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5OS2/c1-2-4-12-14(23-19-18-12)15(21)16-9-13(11-5-8-22-10-11)20-7-3-6-17-20/h3,5-8,10,13H,2,4,9H2,1H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIVVIDVTGHXCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCC(C2=CSC=C2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.